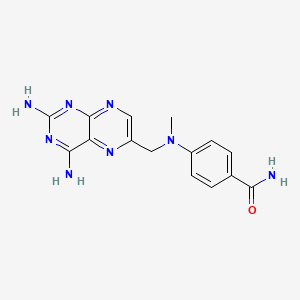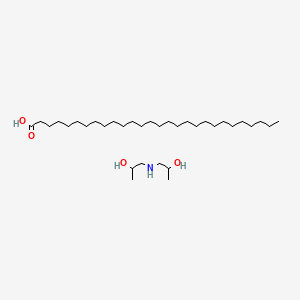
Montanic acid, diisopropanolamine salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of octacosanoic acid, compound with 1,1’-iminobis[2-propanol] typically involves the reaction of octacosanoic acid with 1,1’-iminobis[2-propanol] under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene. The mixture is heated to a temperature range of 60-80°C and stirred for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of octacosanoic acid, compound with 1,1’-iminobis[2-propanol] may involve larger scale reactions using similar conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Octacosanoic acid, compound with 1,1’-iminobis[2-propanol] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Octacosanoic acid, compound with 1,1’-iminobis[2-propanol] has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a component of pharmaceutical formulations.
Industry: The compound is used in the production of specialty chemicals, lubricants, and surfactants.
Wirkmechanismus
The mechanism of action of octacosanoic acid, compound with 1,1’-iminobis[2-propanol] involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its amphiphilic nature allows it to interact with cell membranes, potentially affecting membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Hexacosanoic acid, compound with 1,1’-iminobis[2-propanol] (1:1)
- Tetracosanoic acid, compound with 1,1’-iminobis[2-propanol] (1:1)
- Docosanoic acid, compound with 1,1’-iminobis[2-propanol] (1:1)
Uniqueness
Octacosanoic acid, compound with 1,1’-iminobis[2-propanol] is unique due to its longer carbon chain length compared to similar compounds This longer chain length can influence its physical properties, such as melting point and solubility, as well as its biological activity
Eigenschaften
CAS-Nummer |
67953-00-8 |
|---|---|
Molekularformel |
C34H71NO4 |
Molekulargewicht |
557.9 g/mol |
IUPAC-Name |
1-(2-hydroxypropylamino)propan-2-ol;octacosanoic acid |
InChI |
InChI=1S/C28H56O2.C6H15NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30;1-5(8)3-7-4-6(2)9/h2-27H2,1H3,(H,29,30);5-9H,3-4H2,1-2H3 |
InChI-Schlüssel |
ISBNSGCDQLFIAI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O.CC(CNCC(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



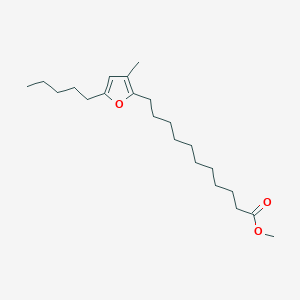

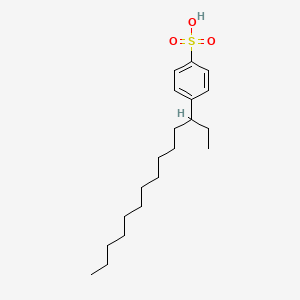
![(2-{[(Pyridin-2-yl)methyl]amino}propan-2-yl)phosphonic acid](/img/structure/B14472811.png)
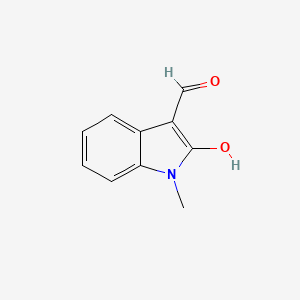
![2-Cyano-2-{[(3,4-dichlorobenzoyl)oxy]imino}-N-methylacetamide](/img/structure/B14472817.png)
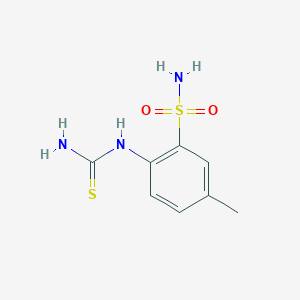
![1,2,4,5,6-Pentafluoro-3-azabicyclo[4.2.0]octa-2,4-diene](/img/structure/B14472839.png)
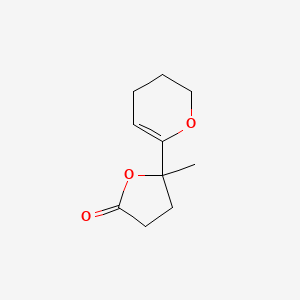


![[(Dimethylamino)(phenyl)methyl]phosphonic acid](/img/structure/B14472857.png)
